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Bohenin

Chocolate Manufacturing Fat Bloom Polymorphism

Fat bloom degrades chocolate shelf life and consumer appeal. Bohenin (CAS 77145-68-7) is a structured TAG (behenic-oleic-behenic) that seeds the stable β2 polymorph, completely preventing bloom under 38/20°C thermal cycling at 5 wt% seeding. Delivers 5 kcal/g caloric density vs. 9 kcal/g conventional fats, enabling 'light' labeling. GRAS-listed as a tempering aid and anti-bloom agent for chocolate. Bulk quantities available with global cold-chain shipping.

Molecular Formula C65H124O6
Molecular Weight 1001.7 g/mol
CAS No. 77145-68-7
Cat. No. B3026127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBohenin
CAS77145-68-7
Molecular FormulaC65H124O6
Molecular Weight1001.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27-
InChIKeyPTKKMDRSYOCXLG-RLANJUCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bohenin: Structured Triglyceride Fat Replacer


Bohenin (CAS 77145-68-7) is a structured triglyceride (TAG) composed of behenic acid (C22:0) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position [1]. It belongs to the class of lipid-based fat replacers, alongside Caprenin and Salatrim, and is primarily utilized in the food industry to reduce caloric density and improve processing characteristics in chocolate and confectionery products [2]. Its unique fatty acid composition confers a high melting point (~52°C) and the ability to form specific polymorphic crystal structures (β2-form), which are critical for its functionality as an anti-bloom agent and tempering aid [3].

Anti-bloom seeding for dark chocolate processing
Caloric density reduction (5 kcal/g profile)
Tempering aid via β2 polymorph crystallization

Bohenin: Irreplaceable by Generic Fats


Generic triglycerides and alternative structured lipids (e.g., Caprenin, Salatrim) exhibit fundamentally different physical and metabolic properties due to variations in fatty acid chain length, saturation, and stereospecific positioning. These structural differences dictate critical performance parameters, including caloric density, melting behavior, crystalline polymorphism, and digestive absorption [1]. Consequently, direct substitution without empirical validation compromises product quality in chocolate manufacturing (e.g., fat bloom formation, tempering efficiency) and undermines nutritional claims in low-calorie formulations. The following quantitative evidence delineates Bohenin's specific, non-fungible differentiation [2].

Anti-bloom capability may not transfer
Generic fats and other structured lipids lack reported β2-polymorph seeding performance under thermal cycling; bloom prevention may require Bohenin-specific crystallization.
Caloric density differs from Salatrim
Salatrim provides 6 kcal/g; Bohenin’s 5 kcal/g profile may shift calorie-reduction targets in low-energy formulations.
Regulatory use limit is product-specific
The 5% by weight GRAS threshold for chocolate applies only to Bohenin; other structured lipids carry distinct determinations that may not align with existing formulations.

Bohenin: Quantified Differentiation


Fat-Bloom Prevention Efficacy

In a comparative study of seed crystals for dark chocolate solidification, Bohenin (as its β2 polymorph) completely prevented fat bloom after a 38/20°C thermocycle test when used at a 5 wt% concentration. In contrast, seeding with cocoa butter (Form VI), SOS β1, and other materials failed to prevent bloom under identical conditions [1].

Fat-Bloom Prevention
Head-to-head
Only Bohenin β2 (5 wt%) prevented bloom; cocoa butter, SOS β1, BOB pseudo-β' and SSS β all failed under identical 38/20°C thermocycle.
Supports anti-bloom formulation screening under thermal stress.
Industrial dark chocolate model; data to verify with specific process conditions.
Chocolate Manufacturing Fat Bloom Polymorphism Crystallization

Caloric Density Reduction vs. Salatrim

Bohenin provides a caloric density of 5 kcal/g, which is significantly lower than the 9 kcal/g of conventional dietary fats. While Caprenin also provides 5 kcal/g, Salatrim is reported at 6 kcal/g [1] [2]. This quantifiable difference in energy contribution, stemming from the specific fatty acid composition and absorption characteristics, is a direct metric for formulators aiming to achieve precise calorie reduction targets.

Caloric Density
Reported
5 kcal/g vs. conventional 9 kcal/g and Salatrim 6 kcal/g
Enables ~44% reduction vs. conventional fat; ~17% lower than Salatrim in energy contribution.
Cross-study comparable; Atwater-based estimation.
Low-Calorie Foods Nutrition Structured Lipids Caloric Density

Behenic Acid Absorption Mechanism

The low caloric value of Bohenin is mechanistically linked to the poor absorption of its constituent behenic acid (C22:0). The absorption coefficient for behenic acid is reported as 0.29 [1]. For comparison, Caprenin also relies on behenic acid's low absorption (partial absorption <20%) to achieve its 5 kcal/g value [2], but Salatrim achieves its higher 6 kcal/g through a different mechanism involving short-chain fatty acids and partially absorbed stearic acid [3].

Behenic Acid Absorption
Class-level
Absorption coefficient = 0.29
Quantifies low digestibility basis for caloric reduction.
In vivo/human digestive models; class-level inference for structured behenate lipids.
Digestibility Fatty Acid Absorption Behenic Acid Low-Calorie

Regulatory-Approved Use Level in Chocolate

Bohenin's use in chocolate and chocolate coatings as a tempering aid and anti-bloom agent is limited to a maximum level of 5 percent by weight of the total fat, as per FDA GRAS Notice GRN 000050 [1]. This specific, quantitative regulatory threshold defines a safe and effective use range that is not universally applicable to other structured lipids like Caprenin or Salatrim, which have different GRAS determinations or use limits based on their distinct compositions and safety profiles.

GRAS Use Level
Specification review
Max 5% by weight of total fat in chocolate and coatings
Defines product-specific regulatory limit for chocolate applications.
FDA GRN 000050; not transferable to other structured lipids.
GRAS Regulatory Compliance Food Additive Chocolate

Bohenin: High-Value Applications


Shelf-Stable Bloom-Resistant Dark Chocolate

Bohenin's unique ability, as its β2 polymorph at a 5 wt% seeding concentration, to completely prevent fat bloom under rigorous thermal cycling (38/20°C) directly addresses the primary cause of visual and textural degradation in chocolate products [3]. This makes Bohenin the empirically superior choice for premium dark chocolate formulations intended for distribution in regions with variable or high ambient temperatures, ensuring extended shelf life and maintaining consumer appeal.

Reduced-Calorie Chocolate & Confectionery Coatings

Leveraging its quantified caloric density of 5 kcal/g, Bohenin enables a measurable reduction in total energy content compared to both conventional fats (9 kcal/g) and alternative fat replacers like Salatrim (6 kcal/g) [3]. This scenario is directly relevant for manufacturers producing 'light' or 'low-calorie' chocolate products, where a 17% greater calorie reduction (vs. Salatrim) provides a distinct labeling advantage and aligns with strict nutritional targets.

Chocolate Tempering Optimization

The GRAS notice for Bohenin explicitly cites its high melting point (~52°C) and its ability to form β2-crystalline polymorphic structures as key to its functionality as a tempering aid [3]. This translates to a more robust and efficient tempering process, potentially reducing production time and energy costs while ensuring consistent product quality, a direct operational benefit not provided by all in-class alternatives.

Structured Lipid Digestion and Caloric Availability

The reported absorption coefficient of 0.29 for behenic acid from Bohenin provides a specific, quantitative parameter for academic and industrial research focused on lipid digestion kinetics, nutritional modeling, and the development of next-generation low-calorie fat mimetics [3]. This level of mechanistic detail supports more precise in vitro and in vivo study designs compared to analogs with less-defined absorption metrics.

Application
Selection Property
Validation Focus
Bloom-resistant dark chocolate formulation
Anti-bloom seeding (β2 polymorph)
Thermal cycling stability, bloom evaluation
Reduced-calorie chocolate coatings
Caloric density profile (5 kcal/g)
Energy content verification, comparative labeling
Chocolate tempering process
High melting point (~52°C), β2 crystallization
Tempering efficiency, polymorph control
Lipid digestion research
Behenic acid absorption (coefficient 0.29)
In vitro/in vivo digestion modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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